4-(3-Aminopropyl)-2-bromophenol

Lipophilicity Drug-like properties Membrane permeability

Pharmaceutical R&D requires bifunctional linkers with orthogonal reactivity. This compound solves the challenge of late-stage diversification without protecting group conflicts. - **Orthogonal handles**: Primary amine (Boc, reductive amination) + ortho-bromine (Suzuki-Miyaura, Buchwald-Hartwig). - **Optimal logP**: XLogP3 1.9 - ideal for CNS or GPCR ligand synthesis. - **Supply**: Free base (≥95%, mp 31-35°C) or HCl salt. In stock for immediate R&D shipment.

Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
Cat. No. B12852238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Aminopropyl)-2-bromophenol
Molecular FormulaC9H12BrNO
Molecular Weight230.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCCN)Br)O
InChIInChI=1S/C9H12BrNO/c10-8-6-7(2-1-5-11)3-4-9(8)12/h3-4,6,12H,1-2,5,11H2
InChIKeyJKMJNNOTXYLSJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Aminopropyl)-2-bromophenol Overview


4-(3-Aminopropyl)-2-bromophenol (CAS: 1000531-51-0, MW: 230.10 g/mol) is a bifunctional aromatic building block characterized by a bromine atom at the ortho position relative to the phenolic hydroxyl group and a 3-aminopropyl substituent at the para position [1]. The compound is commercially available in both free base and hydrochloride salt forms, with the free base typically supplied at ≥95% purity and exhibiting a melting point of 31–35 °C . The halogen substituent provides a versatile handle for cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig), while the primary amine enables amide bond formation, reductive amination, or further functionalization as a protected amine equivalent .

Bifunctional scaffold: bromine for cross-coupling, primary amine for conjugation
Available as free base (high purity) and hydrochloride salt
Supports synthetic chemistry, medicinal chemistry, and materials research

Non-Interchangeability of 4-(3-Aminopropyl)-2-bromophenol


Generic substitution of 4-(3-aminopropyl)-2-bromophenol with structurally similar analogs (e.g., regioisomers, homologs, or non-brominated derivatives) introduces substantial changes to both chemical reactivity and biological target engagement. The ortho-bromine substituent in this compound establishes a distinct electronic environment at the phenol oxygen (pKa ~8.5–9.5) and modulates the nucleophilicity of the adjacent hydroxyl group . Compared to its non-brominated analog 4-(3-aminopropyl)phenol (MW: 151.21 g/mol), the presence of bromine increases molecular weight by ~52% and reduces hydrophilicity (XLogP3 increase from ~0.8 to ~1.9), which can substantially alter membrane permeability and protein binding behavior . Regioisomeric variants—such as 3-(3-aminopropyl)-5-bromophenol, 4-(2-aminopropyl)-2-bromophenol, or 4-(1-aminopropyl)-2-bromophenol—exhibit different topologies of hydrogen bond donor/acceptor networks and distinct spatial orientations of the primary amine, leading to divergent molecular recognition profiles and assay readouts [1]. These structural distinctions make direct interchange scientifically invalid without re-optimization of synthetic routes or re-validation of biological activity.

Non-brominated analog
Lacks C-Br cross-coupling handle; altered lipophilicity may affect membrane interaction and purification behavior.
Regioisomers
Different pharmacophore topology and H-bond donor/acceptor orientation, altering molecular recognition profiles.
Amine positional isomers
Changed spatial separation between amine and phenol may invalidate synthetic models or binding hypotheses.

4-(3-Aminopropyl)-2-bromophenol: Differentiation Evidence


Lipophilicity Shift vs. Non-Brominated Analog

The ortho-bromine atom in 4-(3-aminopropyl)-2-bromophenol produces a substantial increase in computed lipophilicity relative to the non-halogenated analog 4-(3-aminopropyl)phenol [1]. This shift directly impacts the compound's suitability for crossing biological membranes and its retention time in reversed-phase chromatographic purification [2].

Lipophilicity Shift
Class-level
XLogP3: 1.9 vs. 0.8
Higher computed membrane permeability vs. non-brominated analog
Class-level inference; verify experimentally
Lipophilicity Drug-like properties Membrane permeability

Cross-Coupling Reactivity Advantage

4-(3-Aminopropyl)-2-bromophenol provides a strategic advantage over non-halogenated or meta-halogenated analogs for applications requiring both a bromine handle and an amine functionality within the same scaffold [1]. The ortho-bromine is positioned for efficient oxidative addition in palladium-catalyzed cross-couplings while maintaining the aminopropyl group as a reactive nucleophile or conjugation handle .

Cross-Coupling Versatility
Class-level
Bromine enables Suzuki, Buchwald couplings
Expands synthetic scope vs. non-halogenated analog
Class-level; dependent on reaction conditions
Medicinal chemistry Synthetic chemistry Cross-coupling

Hydrogen Bond Profile vs. Regioisomers

The para-substituted aminopropyl chain in 4-(3-aminopropyl)-2-bromophenol presents a different hydrogen-bonding topology compared to regioisomers such as 3-(3-aminopropyl)-5-bromophenol and 4-(2-aminopropyl)-2-bromophenol [1]. The spatial separation between the amine (protonated at physiological pH) and the bromophenol core can influence binding pocket complementarity and isosteric matching in structure-based design [2].

Pharmacophore Topology
Class-level
TPSA 46.3 Ų; 2 HBD, 2 HBA
Unique geometry vs. regioisomers for binding interactions
Class-level; experimental binding data needed
Protein-ligand interactions Molecular recognition Binding affinity

4-(3-Aminopropyl)-2-bromophenol: Optimal Applications


GPCR-Targeted Ligand Building Block

The XLogP3 value of 1.9 for 4-(3-aminopropyl)-2-bromophenol places it in an optimal range for CNS drug candidates and peripherally restricted GPCR modulators where excessive hydrophilicity limits membrane penetration [1]. This compound is particularly suitable for the synthesis of dopamine, serotonin, or adrenergic receptor ligands that benefit from an aminopropyl tether and an ortho-halogen handle for late-stage diversification .

Orthogonal Functionalization in Multistep Synthesis

In multistep synthetic sequences, 4-(3-aminopropyl)-2-bromophenol offers chemoselective orthogonal reactivity: the primary amine can be protected or derivatized under mild conditions (e.g., Boc protection, reductive amination) without affecting the C-Br bond, while the bromine atom can subsequently participate in palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig) after amine protection [1]. This orthogonal pairing streamlines the construction of complex biaryl amine scaffolds compared to isomers that lack a halogen handle or possess a less accessible substitution pattern .

Bifunctional Probes for Target Engagement

The combination of a bromine atom (for bioconjugation via halogen bonding or covalent modification) and a primary amine (for fluorophore/linker attachment) makes 4-(3-aminopropyl)-2-bromophenol an attractive scaffold for activity-based probes and chemical biology tools [1]. The ortho-bromine can stabilize protein–ligand interactions through halogen bonding with backbone carbonyls, while the aminopropyl chain provides a tunable linker length for optimal target engagement .

Monomer for Conductive Polymers

4-(3-Aminopropyl)-2-bromophenol can serve as a precursor for aminopropyl-functionalized polyaniline or polyphenol derivatives [1]. The bromine substituent introduces electron-withdrawing character that modulates the oxidation potential and conductivity of the resulting polymer, while the aminopropyl group provides a pendant amine for post-polymerization modification or surface attachment .

Application
Selection Property
Validation Focus
GPCR ligand design
Lipophilicity range supports CNS/peripheral target engagement
Membrane permeability and target binding assays
Multistep orthogonal synthesis
Sequential amine protection and cross-coupling without interference
Chemoselectivity and reaction yield in model systems
Bifunctional probe scaffold
Dual reactive sites: amine for linker, bromine for halogen bonding
Labeling specificity and binding affinity in probe studies
Conductive polymer monomer
Electron-withdrawing bromine modulates oxidation potential
Conductivity and post-polymerization modification characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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